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molecular formula C9H8N4S2 B1243194 Thiourea, (5-phenyl-1,2,4-thiadiazol-3-yl)- CAS No. 97149-60-5

Thiourea, (5-phenyl-1,2,4-thiadiazol-3-yl)-

Cat. No. B1243194
M. Wt: 236.3 g/mol
InChI Key: SYUDBTUGKORDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297384B1

Procedure details

3-[N′-(benzoyl)thioureido]-5-phenyl-1,2,4-thiadiazole (BzPTT; 1 kg, 2.94 moles) was placed in a 12-L reaction vessel. A solution of KOH (8.8 L; 3.0 M in water) was added with stirring. The reaction milieu (initially yellow) was heated to 60° C. for about 1 hour or until completion with vigorous stirring. Completion of the reaction was determined either by a color change, e.g., from yellow (BzPTT) to white (PTT), or by monitoring by NMR. Concentrated HCl (2.2 L) was added with stirring at 0-10° C. to lower the pH to about 2-3 by Litmus paper. Concentrated ammonium hydroxide (241 mL) was added to the reaction milieu to raise the pH to about 8, which is more than 4 pH units greater than the pKa of the benzoic acid. After cooling in an ice bath for 30 minutes, the PTT was isolated by filtration in a Büchner funnel over filter paper and dried at room temperature overnight until dryness. The yield of PTT was about 97.4% and the product was about 99.7% pure as determined by HPLC. The H1NMR and 13C NMR spectrum of the product was consistent with that of a reference sample. Mp (253-255° C.) and mass spectroscopy were also used to identify the product.
Name
3-[N′-(benzoyl)thioureido]-5-phenyl-1,2,4-thiadiazole
Quantity
1 kg
Type
reactant
Reaction Step One
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.8 L
Type
reactant
Reaction Step Two
Name
Quantity
2.2 L
Type
reactant
Reaction Step Three
Quantity
241 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:9][C:10](=[S:23])[NH:11][C:12]1[N:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[S:14][N:13]=1)(=O)C1C=CC=CC=1.[OH-].[K+].Cl.[OH-].[NH4+].C(O)(=O)C1C=CC=CC=1>>[C:17]1([C:15]2[S:14][N:13]=[C:12]([NH:11][C:10]([NH2:9])=[S:23])[N:16]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2,4.5|

Inputs

Step One
Name
3-[N′-(benzoyl)thioureido]-5-phenyl-1,2,4-thiadiazole
Quantity
1 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(NC1=NSC(=N1)C1=CC=CC=C1)=S
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.8 L
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.2 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
241 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at 0-10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH to about 8, which
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the PTT was isolated by filtration in a Büchner funnel
FILTRATION
Type
FILTRATION
Details
over filter paper
CUSTOM
Type
CUSTOM
Details
dried at room temperature overnight until dryness
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Mp (253-255° C.) and mass spectroscopy

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC(=NS1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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